ethyl N-cyanobenzimidate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
ethyl N-cyanobenzenecarboximidate |
InChI |
InChI=1S/C10H10N2O/c1-2-13-10(12-8-11)9-6-4-3-5-7-9/h3-7H,2H2,1H3 |
InChI Key |
LYNKYVUBUDZWSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl N Cyanobenzimidate
Synthesis via Orthoester and Cyanamide (B42294) Condensation Pathways
A primary and widely employed method for synthesizing N-cyanoimidates, including ethyl N-cyanobenzimidate, involves the reaction of an orthoester with cyanamide. This approach is often favored due to the ready availability of the starting orthoesters. The general reaction scheme involves heating the orthoester with cyanamide, which leads to the formation of the desired N-cyanoimidate and alcohol as a byproduct.
Acid Anhydride-Catalyzed Routes
The condensation reaction between an orthoester and cyanamide can be effectively catalyzed by acid anhydrides. Typically, two equivalents of an acid anhydride (B1165640), such as acetic anhydride or propionic anhydride, are used for each equivalent of cyanamide and orthoester. The reaction mixture is heated, causing the distillation of the resulting ester and carboxylic acid, which drives the reaction to completion. Acetic anhydride is a commonly used catalyst in this process.
For large-scale industrial production, the use of large quantities of acid anhydride might be economically disadvantageous. In such cases, a catalytic amount of a strong acid, like p-toluenesulfonic acid, can be employed as an alternative.
Optimization of Reaction Parameters (Temperature, Solvent, Catalysis)
The efficiency of the orthoester-cyanamide condensation is highly dependent on the reaction conditions.
Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 120°C to 150°C. This temperature is necessary to facilitate the distillation of the ester and carboxylic acid byproducts, thereby shifting the equilibrium towards the formation of the N-cyanoimidate.
Solvent: The reaction is often carried out in an inert reaction medium. In some variations of related syntheses, solvents like ethanol (B145695) are used, particularly when starting from an imidate hydrohalide. The choice of solvent can influence reaction rates and product yields by affecting the solubility of reactants and intermediates.
Catalysis: As mentioned, both acid anhydrides and strong acids like p-toluenesulfonic acid can catalyze the reaction. The selection of the catalyst can be optimized based on the scale of the reaction and economic considerations. The use of a catalyst like sodium ethoxide has been shown to be effective in related condensation reactions involving active methylene (B1212753) groups, suggesting its potential applicability in optimizing N-cyanoimidate synthesis under specific conditions.
Synthesis from Ketene (B1206846) Acetals and Cyanamide
An alternative route to N-cyanoimidates involves the reaction of ketene acetals with cyanamide. This method is particularly useful for introducing a potentially active methylene group into the N-cyanoimidate structure. However, the applicability of this method can be limited by the accessibility and stability of the required ketene acetal (B89532) starting materials.
The reaction is typically carried out by treating the ketene acetal with cyanamide in the presence of one equivalent of an acid anhydride, such as acetic anhydride, at temperatures ranging from 120°C to 150°C.
Mechanistic Considerations for the Ketene Acetal Route
The reaction between a ketene acetal and cyanamide in the presence of an acid anhydride likely proceeds through a series of addition and elimination steps. The acid anhydride activates the cyanamide, making it more susceptible to nucleophilic attack by the ketene acetal. The subsequent elimination of an alcohol molecule leads to the formation of the this compound. The precise mechanism can be influenced by the specific reactants and conditions used.
Preparation from Imidate Hydrohalides and Cyanamide
The reaction of an imidate hydrohalide, such as ethyl benzimidate hydrochloride, with cyanamide presents another viable pathway for the synthesis of this compound. This method is considered an attractive route to N-cyanoimidates, particularly when carried out in the presence of a suitable acid acceptor.
The reaction is generally performed by mixing the imidate hydrohalide with cyanamide. The process results in the formation of the N-cyanoimidate and an ammonium (B1175870) halide as a byproduct.
Solvent Effects in Imidate Hydrohalide Reactions
The choice of solvent can have a significant impact on the reaction between an imidate hydrohalide and cyanamide. The reaction is typically conducted in an inert reaction medium, with options including water or ether. The solvent's role extends beyond simply dissolving the reactants; it can influence the reaction rate and equilibrium by solvating the charged intermediates and byproducts. For instance, polar solvents can stabilize the charged transition state, potentially accelerating the reaction. In some reported procedures, ethanol has been used as the solvent for this type of reaction. The selection of an appropriate solvent is crucial for optimizing the yield and purity of the final product.
Data Tables
Table 1: Overview of Synthetic Routes to this compound
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Temperature | Reference |
| Orthoester & Cyanamide Condensation | Triethyl orthobenzoate, Cyanamide | Acetic anhydride or p-toluenesulfonic acid | 120-150°C | |
| Ketene Acetal & Cyanamide Reaction | Benzoylketene diethyl acetal, Cyanamide | Acetic anhydride | 120-150°C | |
| Imidate Hydrohalide & Cyanamide Reaction | Ethyl benzimidate hydrochloride, Cyanamide | Acid acceptor (e.g., a base) | 0-30°C |
One-Pot Cyanoimidation of Aldehydes
A notable and effective method for the one-pot cyanoimidation of aldehydes involves the use of N-Bromosuccinimide (NBS) as an oxidant. organic-chemistry.org This approach is advantageous due to its mild reaction conditions, high yields, and the use of inexpensive and readily available reagents. nih.govorganic-chemistry.org The reaction proceeds without the need for a metal catalyst, making it an attractive option from both an economic and environmental standpoint. organic-chemistry.orgnih.gov
In a typical procedure, an aldehyde is treated with cyanamide in the presence of NBS and a base, such as sodium tert-butoxide (t-BuONa), in a suitable alcoholic solvent like ethanol to yield the corresponding ethyl N-cyanoimidate. organic-chemistry.org The reaction demonstrates broad applicability, particularly for aromatic aldehydes, which exhibit high selectivity and yield. organic-chemistry.org While the precise mechanism is subject to further investigation, it is proposed that the reaction begins with the formation of an intermediate from the aldehyde and cyanamide, which is then oxidized by NBS to furnish the final N-cyanoimidate product. This method's efficiency is highlighted by its ability to facilitate the formation of both intermolecular C-N and C-O bonds in a single operation. nih.gov
The versatility of the N-cyanoimidates synthesized through this method is significant, as they serve as key intermediates in the production of various nitrogen-containing heterocyclic compounds, which are of great interest in medicinal chemistry and materials science. organic-chemistry.org
Table 1: NBS-Mediated One-Pot Synthesis of Substituted N-Cyanobenzimidates
| Aldehyde Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde (B42025) | This compound | 91 | organic-chemistry.org |
| 4-Chlorobenzaldehyde | Ethyl 4-chloro-N-cyanobenzimidate | 94 | organic-chemistry.org |
| 4-Methylbenzaldehyde | Ethyl N-cyano-4-methylbenzimidate | 89 | organic-chemistry.org |
| 4-Methoxybenzaldehyde | Ethyl N-cyano-4-methoxybenzimidate | 86 | organic-chemistry.org |
| 2-Naphthaldehyde | Ethyl N-cyano-2-naphthimidate | 85 | organic-chemistry.org |
While oxidant-mediated methods are highly effective, research has also explored catalyst-free approaches to the synthesis of N-cyanoimidates. These methods rely on the intrinsic reactivity of the starting materials under specific reaction conditions, often involving thermal activation. The primary advantage of a catalyst-free approach is the elimination of potential product contamination with metal catalysts and the simplification of the purification process.
One such strategy involves the reaction of methoxybenzonitriles with an alkali alcoholate at elevated temperatures (80-230 °C) to produce cyanophenols, which are related structural motifs. google.com Although this specific example does not directly yield this compound, it demonstrates the principle of catalyst-free transformations within this chemical space. google.com The direct cyanoimidation of aldehydes without any catalyst or external oxidant is a developing area. Research has shown that N-cyanoimidates can be synthesized in a one-pot manner using cyanamide and an oxidant like NBS, but explicitly without an additional catalyst. nih.govorganic-chemistry.orgorganic-chemistry.org This highlights a fine but important distinction in terminology: while the reaction requires a reagent (an oxidant), it does not need a substance that increases the reaction rate by lowering the activation energy without being consumed (a catalyst). Such methods are prized for their operational simplicity and reduced cost. nih.gov
Novel and Emerging Synthetic Strategies
The field of organic synthesis is continually evolving, with a strong emphasis on developing more sustainable, efficient, and selective reactions. The synthesis of this compound and related compounds is no exception, with new strategies focusing on green chemistry principles and advanced selectivity control.
Green chemistry principles aim to reduce the environmental impact of chemical processes. This includes using less hazardous solvents, minimizing waste, and employing energy-efficient methods. beilstein-journals.org In the context of N-cyanoimidate synthesis, green approaches are being explored to improve upon traditional methods.
One promising green technique is the use of mechanochemistry, where mechanical force (e.g., ball-milling) is used to initiate reactions, often in the absence of a solvent. beilstein-journals.org This solvent-free approach significantly reduces waste and can lead to the formation of products with high purity. While specific examples for this compound are emerging, the application of mechanochemistry to C-N bond formations is well-documented and represents a viable future direction. beilstein-journals.org
Another green strategy involves the use of environmentally benign solvents, such as water or ethanol, and recyclable catalysts. nih.govorganic-chemistry.org The synthesis of aryl nitriles, key precursors, from aldehydes has been demonstrated in water, minimizing the use of volatile organic compounds. nih.gov Furthermore, the development of chemo-enzymatic cascades, which combine chemical synthesis with enzymatic catalysis, offers a greener route to nitriles and their derivatives from readily available aldehydes, avoiding toxic reagents and harsh conditions. rsc.org The use of N-heterocyclic carbene (NHC) catalysis is another area of green chemistry that focuses on creating efficient, atom-economic reactions that reduce waste. chalmers.se These principles are directly applicable to the development of sustainable synthetic routes toward N-cyanoimidates.
In the synthesis of complex molecules, achieving chemo- and regioselectivity is paramount. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity refers to controlling the position at which a reaction occurs.
For the synthesis of N-cyanoimidate derivatives and related nitrogen heterocycles, controlling selectivity is crucial. For instance, Lewis acid-catalyzed cyclization of hydroxyl-substituted ethylenediamine (B42938) derivatives with aldehydes can be directed to chemoselectively form either imidazolidines or benzoxazines by simply adjusting the substrate structure, demonstrating how subtle changes can control the reaction pathway. sioc-journal.cn Similarly, the synthesis of highly substituted pyrazoles can be achieved with high regioselectivity through a 1,3-dipolar cycloaddition reaction, where the positions of the substituents are precisely controlled. mdpi.com
The development of catalysts that can direct reactions to a specific site on a molecule is a key area of research. For example, silica-supported copper(I) has been used for the highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, avoiding the formation of other isomers. organic-chemistry.org Such catalyst-controlled selectivity is a powerful tool for constructing complex molecular architectures. While direct examples of highly selective synthesis for this compound itself in complex scaffolds are specific research endeavors, the principles established in these related syntheses provide a clear roadmap for future work in this area. organic-chemistry.orgsioc-journal.cnmdpi.com The ability to selectively introduce the N-cyanoimidate functionality would be highly valuable for its incorporation into pharmacologically active molecules and advanced materials.
Chemical Reactivity and Mechanistic Investigations of Ethyl N Cyanobenzimidate
Nucleophilic and Electrophilic Reactivity Profiles
Ethyl N-cyanobenzimidate, with the formula C₆H₅C(OC₂H₅)=N-CN, possesses distinct electrophilic and nucleophilic centers that govern its reactivity. The imidate carbon atom is electron-deficient due to the electron-withdrawing effects of the adjacent oxygen and the N-cyano group, making it a prime target for nucleophilic attack. The cyano group (C≡N) further enhances the electrophilicity of the imidate carbon.
Conversely, the lone pair of electrons on the nitrogen atom of the imidate can exhibit nucleophilic character, although this is tempered by the electron-withdrawing nature of the attached cyano group. The molecule's reactivity is thus a balance of these opposing electronic effects, allowing it to participate in a diverse range of chemical transformations.
Reaction with Nitrogen-Containing Nucleophiles
The electrophilic carbon of the imidate functionality is highly susceptible to attack by nitrogen-based nucleophiles, leading to addition and substitution products. libretexts.orglibretexts.org
Ammonia (B1221849) and Amine Additions
The reaction of alkyl halides with ammonia and amines is a fundamental method for forming C-N bonds, typically proceeding through an Sₙ2 mechanism. libretexts.orglibretexts.org When primary amines react with carbonyl compounds like ketones, an imine (a compound containing a C=N double bond) is formed. libretexts.org The reaction begins with the nucleophilic nitrogen attacking the electrophilic carbonyl carbon. libretexts.orglibretexts.org
While direct reaction data for this compound with simple ammonia is not extensively detailed in readily available literature, the general reactivity of imidates suggests a pathway involving nucleophilic attack at the imidate carbon. chemguide.co.uk The reaction of halogenoalkanes with a concentrated solution of ammonia in ethanol (B145695) is typically conducted in a sealed tube to prevent the escape of gaseous ammonia. libretexts.orgchemguide.co.uk This reaction proceeds in two stages: the formation of a salt, followed by a reversible reaction with excess ammonia to produce a primary amine. libretexts.orgchemguide.co.uk However, this process can lead to a mixture of primary, secondary, and tertiary amines, as the newly formed amine is also nucleophilic. masterorganicchemistry.com For instance, the reaction of ethylamine (B1201723) with bromoethane (B45996) can proceed to form diethylamine (B46881) and subsequently triethylamine. libretexts.orglibretexts.orgmasterorganicchemistry.com
Hydrazine (B178648) Derivatives (e.g., Phenylhydrazine)
This compound serves as a precursor for the synthesis of 1,2,4-triazole (B32235) derivatives when reacted with hydrazine derivatives. ethernet.edu.et The reaction of ethyl arylidenecyanoacetates with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) can lead to the formation of pyrazole (B372694) derivatives through the loss of an ethanol molecule. jcsp.org.pk Similarly, various hydrazine derivatives can be synthesized through methods like the direct reductive alkylation using α-picoline-borane. organic-chemistry.org The reaction of ethyl benzoate (B1203000) with hydrazine, for example, yields benzoate hydrazide. researchgate.net These hydrazide derivatives are key intermediates in the synthesis of more complex heterocyclic systems. researchgate.net Research has shown that N-cyanobenzimidate products can undergo cyclization to yield 1,2,4-triazoles in high yields. journalcra.comresearchgate.netorganic-chemistry.org
Cyclization Reactions Initiated by this compound
This compound and its derivatives are valuable building blocks in heterocyclic chemistry, capable of initiating both intramolecular and intermolecular cyclization reactions.
Intramolecular Cyclizations
N-cyano compounds can be key reactants in acid-catalyzed intramolecular cyclizations. For example, N-cyano sulfoximines can undergo a one-pot process involving hydrolysis of the cyano group followed by intramolecular cyclocondensation to yield thiadiazine 1-oxides. nih.gov This type of reaction highlights the utility of the N-cyano group as a precursor for cyclization. nih.gov While direct examples for this compound are specific, the principle of using N-cyanoimidates in cyclizations is established. researchgate.netorganic-chemistry.orgorganic-chemistry.org For instance, substituted N-cyanobenzimidate products have been shown to cyclize, forming 1,2,4-triazole derivatives. researchgate.netorganic-chemistry.orgorganic-chemistry.org
Intermolecular Cycloaddition Reactions
Intermolecular cycloaddition reactions provide a powerful tool for the synthesis of five-membered heterocyclic rings. mdpi.com The reaction between ethyl N-ethoxycarbonylbenzimidate and cyanoacetanilide derivatives, under basic conditions, leads to the formation of 1,2,3,6-tetrahydropyrimidine-5-carbonitrile derivatives. researchgate.net The mechanism involves an initial condensation followed by a nucleophilic attack by the NH group, resulting in the loss of an ethanol molecule to form the cyclized product. researchgate.net
Another significant application is the [3+2] cycloaddition. The reaction of nitrones with alkenes, for instance, is a well-studied example of this type of reaction, leading to isoxazolidine (B1194047) rings. rsc.org Similarly, the reaction of azides with alkynes is a common method for synthesizing 1,2,3-triazoles. mdpi.com These cycloaddition reactions can be influenced by various factors, including the use of catalysts and the reaction medium, with some reactions showing enhanced rates in aqueous systems. academie-sciences.fr
Table of Reaction Data
Below is a summary of representative reactions involving imidate-like structures and nitrogen nucleophiles, illustrating the conditions and resulting products.
| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield | Ref. |
| Ethyl N-ethoxycarbonylbenzimidate | Cyanoacetanilide | Sodium ethoxide (catalyst) | 1,2,3,6-Tetrahydropyrimidine-5-carbonitrile | Good | researchgate.net |
| Ethyl arylidenecyanoacetate | Hydrazine hydrate | Reflux in ethanol | Pyrazole derivative | - | jcsp.org.pk |
| Ethyl arylidenecyanoacetate | Phenylhydrazine | Reflux in ethanol | Pyrazole derivative | 52% | jcsp.org.pk |
| Aldehydes | Cyanamide (B42294)/NBS | One-pot, catalyst-free | Substituted N-cyanobenzimidate | High | organic-chemistry.org |
| Substituted N-cyanobenzimidate | Hydrazine | - | 1,2,4-Triazole derivative | High | researchgate.netorganic-chemistry.org |
Role as a Leaving Group Precursor
This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds, where the ethoxy group (-OEt) functions as a leaving group. The electrophilic nature of the imidate carbon atom makes it susceptible to nucleophilic attack, initiating substitution or cyclization reactions.
A significant application of this compound as a leaving group precursor is in the synthesis of 1,2,4-triazole derivatives. The reaction with hydrazine or its derivatives proceeds via a nucleophilic substitution mechanism. beilstein-journals.org Initially, the terminal nitrogen atom of hydrazine attacks the electrophilic carbon of the imidate. This is followed by the elimination of an ethanol molecule. The resulting intermediate then undergoes an intramolecular cyclization, driven by the attack of the second nitrogen atom of the hydrazine moiety onto the carbon of the cyano group, to yield the stable 1,2,4-triazole ring system.
The general mechanism can be outlined as follows:
Nucleophilic Attack: The nucleophile (e.g., hydrazine) attacks the imidate carbon.
Leaving Group Departure: The ethoxy group is eliminated as ethanol.
Intramolecular Cyclization: The newly introduced nucleophilic group attacks the nitrile carbon.
Tautomerization: The final product is formed after proton transfers to yield the aromatic triazole ring.
This reactivity makes N-cyanobenzimidates key intermediates in constructing more complex molecular architectures.
| Reactant 1 | Reactant 2 | Product | Key Transformation | Reference |
|---|---|---|---|---|
| This compound | Hydrazine (H₂NNH₂) | 3-Phenyl-1H-1,2,4-triazol-5-amine | Cyclocondensation with ethoxy group as leaving group | beilstein-journals.org |
Acid-Base Catalyzed Transformations
The reactivity of this compound can be significantly influenced by the presence of acids or bases, which catalyze various transformations. These reactions typically involve the activation of the imidate or the nucleophile, leading to the formation of new products.
Acid-Catalyzed Transformations
Under acidic conditions, the hydrolysis of this compound can occur. The reaction is typically catalyzed by the protonation of one of the nitrogen atoms (either from the imine or the cyano group). catalysis.blog Protonation enhances the electrophilicity of the imidate carbon, making it more susceptible to attack by a weak nucleophile like water. nih.govnih.gov The mechanism is analogous to the acid-catalyzed hydrolysis of esters and amides, proceeding through a tetrahedral intermediate. viu.caresearchgate.net The ultimate products of complete hydrolysis would be benzoic acid, ethanol, and ammonia/ammonium (B1175870) salts, although intermediate amide or ester products could be isolated under controlled conditions. The specific site of initial protonation can influence the reaction pathway and the stability of intermediates. nih.gov
Base-Catalyzed Transformations
In the presence of a base, this compound can undergo reactions with various nucleophiles. The base serves to deprotonate the nucleophile, increasing its reactivity. For instance, N-cyanoimidates react with dimethyloxosulfonium methylide under basic conditions to form thiazine (B8601807) derivatives. catalysis.blog The base facilitates the formation of the reactive ylide, which then attacks the imidate. Another example is the base-catalyzed cyclization with compounds containing active methylene (B1212753) groups. The base abstracts a proton to form a carbanion, which then acts as the nucleophile, attacking the imidate carbon and leading to the displacement of the ethoxy leaving group and subsequent cyclization. beilstein-journals.orgnih.gov
| Substrate | Catalyst/Reagent | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| This compound | Dilute Acid (e.g., HCl) | Acid-Catalyzed Hydrolysis | Benzoic acid, Ethanol, Ammonia | catalysis.blogviu.ca |
| N-Cyanoimidate | Base (e.g., NaH) / Dimethyloxosulfonium methylide | Base-Catalyzed Cyclization | Thiazine derivative | catalysis.blog |
Photochemical and Thermal Reactivity Studies
Specific photochemical and detailed thermal decomposition studies on this compound are not extensively documented in the literature. However, its reactivity can be inferred from the behavior of structurally related compounds containing similar functional groups (C=N, C≡N, aromatic ring, ester-like group).
Photochemical Reactivity
Photochemical reactions are initiated by the absorption of light, leading to electronic excitation (e.g., n→π* or π→π* transitions). princeton.eduirispublishers.com The benzoyl moiety and the C=N-C≡N system in this compound are potential chromophores. Upon irradiation, several pathways are conceivable. The C=N bond could undergo isomerization, or the molecule could participate in cycloaddition reactions. nih.gov It is also possible for photochemical reactions to initiate the formation of radicals, which could lead to a variety of products. beilstein-journals.org Given the lack of specific studies, the exact nature of the photoproducts remains speculative. Research on the photolysis of other nitrogen-containing compounds suggests that nitrogen extrusion is a possible pathway, though this is more common for compounds like azides or diazo compounds. princeton.edu
Thermal Reactivity
Thermolysis involves the decomposition of a compound by heat. sioc.ac.cn Studies on nitrogen-rich heterocyclic esters indicate that such compounds generally possess high thermal stability, with decomposition often commencing at temperatures above 250 °C. beilstein-journals.org The thermal stability of this compound is expected to be reasonably high. When decomposition occurs, it would likely proceed via the cleavage of the weakest bonds. Potential thermal decomposition pathways could include:
Elimination: Similar to the pyrolysis of esters, elimination of ethylene (B1197577) could occur via a concerted mechanism, yielding N-cyanobenzamide.
N-Dealkylation: Cleavage of the ethyl group from the oxygen atom is another possible degradation pathway observed in similar molecules at elevated temperatures. nih.gov
Fragmentation: At very high temperatures, the molecule would likely fragment into smaller, more stable components such as benzonitrile, carbon dioxide, and ethylene.
The thermal stability is an important parameter for assessing the shelf-life and processing conditions for the compound. nih.govplos.org Systematic thermal analysis, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be required to determine the precise decomposition temperatures and kinetic parameters. beilstein-journals.org
| Compound Type | Decomposition Onset (T5%) / Peak (Tpeak) | Atmosphere | Noted Decomposition Pathway | Reference |
|---|---|---|---|---|
| Nitrogen-rich heterocyclic esters | 250-280 °C (T5%) | Inert | Cleavage of ester moiety | beilstein-journals.org |
| N-heterocycle-stabilized iodanes | 120-270 °C (Tpeak) | Not specified | N-arylation, Dearylation | beilstein-journals.org |
| Mn(III) N-ethylpyridylporphyrin | 134-279 °C | Air | N-dealkylation | nih.gov |
Applications of Ethyl N Cyanobenzimidate in Heterocyclic Compound Synthesis
Synthesis of 1,2,4-Triazole (B32235) Derivatives
The 1,2,4-triazole ring is a prominent scaffold in medicinal chemistry and materials science. Ethyl N-cyanobenzimidate provides an effective pathway to this core structure through reactions with hydrazine-based compounds.
The reaction between this compound and hydrazine (B178648) or its derivatives is a direct method for synthesizing 3,5-disubstituted-1,2,4-triazoles. The process begins with the nucleophilic attack of the hydrazine at the electrophilic carbon of the imidate group. This is followed by the elimination of ethanol (B145695) to form an N-cyano-benzamidine intermediate. Subsequently, an intramolecular cyclization occurs where the second nitrogen of the hydrazine attacks the carbon of the cyano group, leading to the formation of the 1,2,4-triazole ring after tautomerization.
The reaction tolerates a variety of substituents on the hydrazine partner, allowing for the synthesis of a diverse range of 1,2,4-triazole derivatives. For instance, the use of hydrazine hydrate (B1144303) yields a 1H-1,2,4-triazole, while substituted hydrazines, such as phenylhydrazine (B124118) or methylhydrazine, lead to N-substituted triazoles.
One-pot syntheses are highly efficient as they reduce the need for isolating intermediates, thereby saving time and resources. This compound can be utilized in such methodologies for the streamlined production of 1,2,4-triazoles. nih.gov In a typical one-pot approach, the N-cyano-benzamidine intermediate, formed from the reaction of the imidate with a hydrazine, is generated in situ and cyclizes directly to the triazole product without isolation. organic-chemistry.orgscispace.com These methods often involve heating the reactants in a suitable solvent, and the desired triazole can be isolated in good yield after a simple work-up procedure. This approach is particularly valuable for creating libraries of triazole compounds for screening purposes. nih.gov
A key advantage of using this compound is the ability to generate a wide array of structurally diverse 1,2,4-triazole derivatives. This diversification is achieved by varying the substitution pattern on the hydrazine component. By employing different monosubstituted hydrazines, various functional groups can be introduced at the N-1 position of the triazole ring. This flexibility is crucial for tuning the physicochemical and biological properties of the final compounds.
Table 1: Examples of 1,2,4-Triazole Diversification using Different Hydrazine Derivatives with this compound This table is illustrative of the potential structural diversity.
| Hydrazine Derivative (Reactant) | Resulting Substituent at N-1 | Product Name |
|---|---|---|
| Hydrazine hydrate | -H | 3-Phenyl-1H-1,2,4-triazol-5-amine |
| Methylhydrazine | -CH₃ | 1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine |
| Phenylhydrazine | -C₆H₅ | 1,3-Diphenyl-1H-1,2,4-triazol-5-amine |
| 4-Chlorophenylhydrazine | -C₆H₄Cl | 1-(4-Chlorophenyl)-3-phenyl-1H-1,2,4-triazol-5-amine |
| Benzylhydrazine | -CH₂C₆H₅ | 1-Benzyl-3-phenyl-1H-1,2,4-triazol-5-amine |
Synthesis of 1,3,5-Triazine Derivatives
The 1,3,5-triazine (or s-triazine) core is another important heterocycle found in pharmaceuticals, agrochemicals, and polymers. This compound serves as a key building block for constructing this ring system through cyclization reactions.
Symmetrically substituted 1,3,5-triazines can be formed through the cyclotrimerization of compounds containing a nitrile or cyano group. researchgate.net While the self-trimerization of this compound is one possible route, it is more commonly used in co-cyclization reactions with other nitrile-containing compounds to produce unsymmetrically substituted triazines.
A significant application is the cyclocondensation of N-cyanoimidates with amidines. thieme-connect.de In this reaction, this compound reacts with an amidine derivative (such as acetamidine or benzamidine) in the presence of a base like sodium methoxide. The reaction proceeds to form 2-amino-4,6-disubstituted-1,3,5-triazines in good yields. The substituents on the final triazine ring are determined by the starting N-cyanoimidate and the amidine.
Table 2: Synthesis of 1,3,5-Triazin-2-amines from N-Cyanoimidates and Amidines
| N-Cyanoimidate | Amidine | Base/Solvent | Yield (%) | Resulting Triazine Product |
|---|---|---|---|---|
| Methyl N-cyanoacetimidate | Acetamidine | NaOMe, MeOH | 84 | 4,6-Dimethyl-1,3,5-triazin-2-amine |
| Methyl N-cyanoacetimidate | Benzamidine | NaOMe, MeOH | 76 | 4-Methyl-6-phenyl-1,3,5-triazin-2-amine |
| Ethyl N-cyanoacetimidate | Guanidine | NaOMe, MeOH | 77 | 4-Methyl-1,3,5-triazine-2,6-diamine |
| Ethyl N-cyanoacetimidate | O-Methylisourea | NaOMe, MeOH | 45 | 4-Methoxy-6-methyl-1,3,5-triazin-2-amine |
An interesting application of this compound is its reaction with tetrazol-5-amine. thieme-connect.de This reaction leads to the formation of a fused heterocyclic system, specifically a tetrazolotriazine intermediate. This intermediate is generally unstable and undergoes a subsequent ring-opening reaction. The process results in the formation of a 4-azido-1,3,5-triazin-2-amine derivative. For example, the reaction of this compound with tetrazol-5-amine yields 4-azido-6-phenyl-1,3,5-triazin-2-amine with a reported yield of 35%. thieme-connect.de This synthetic route provides access to azido-substituted triazines, which are themselves useful precursors for further chemical transformations due to the reactive nature of the azide group. nih.gov
Construction of Pyrimidine Derivatives
The pyrimidine scaffold is a fundamental structural motif present in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. This compound serves as a valuable precursor for the synthesis of functionalized pyrimidine derivatives through various reaction pathways.
The construction of 1,2,3,6-tetrahydropyrimidine-5-carbonitrile analogues represents a significant application of this compound in heterocyclic synthesis. Although direct, specific examples detailing the synthesis of 1,2,3,6-tetrahydropyrimidine-5-carbonitrile analogues exclusively from this compound are not extensively documented in widely available literature, the general reactivity of N-cyano compounds suggests a plausible synthetic route. Typically, the synthesis of such pyrimidine systems involves the condensation of a three-carbon component with a suitable amidine or guanidine derivative. In this context, this compound could potentially act as the nitrogen-containing component, reacting with a suitable α,β-unsaturated carbonyl compound or its equivalent. The reaction would likely proceed through an initial Michael addition followed by cyclization and tautomerization to yield the desired tetrahydropyrimidine ring system. The benzoyl group from the imidate would be incorporated into the final structure, and the cyano group would be positioned at the 5-position of the pyrimidine ring.
Further research is required to fully elucidate the specific reaction conditions and substrate scope for the synthesis of 1,2,3,6-tetrahydropyrimidine-5-carbonitrile analogues utilizing this compound. However, the inherent reactivity of the starting material makes it a promising candidate for the development of novel synthetic methodologies targeting this important class of heterocyclic compounds.
The condensation reaction of this compound with active methylene (B1212753) compounds, such as cyanoacetanilide derivatives, provides a direct route to highly functionalized pyrimidine systems. In this type of reaction, the active methylene compound provides two carbon atoms and a nitrile group to the pyrimidine ring, while this compound contributes the remaining carbon and two nitrogen atoms.
The reaction is typically carried out in the presence of a base, which deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbon of the imidate group in this compound. Subsequent cyclization, involving the nucleophilic attack of the nitrogen atom of the cyano group onto the newly formed imine, followed by elimination of ethanol, leads to the formation of the pyrimidine ring. The use of cyanoacetanilide derivatives as the active methylene component results in the incorporation of an anilide moiety at the 5-position of the pyrimidine ring, offering further opportunities for structural diversification.
Table 1: Plausible Reaction Scheme for Pyrimidine Synthesis
| Reactant 1 | Reactant 2 | Product |
| This compound | Cyanoacetanilide | Substituted Pyrimidine-5-carboxamide |
Note: This table represents a plausible reaction based on the general reactivity of the involved functional groups.
Formation of Other Nitrogen-Containing Heterocycles
Beyond pyrimidine synthesis, the reactivity of this compound extends to the construction of other important nitrogen-containing heterocyclic systems, including imidazoles, benzimidazoles, quinoxalines, and quinazolines.
The synthesis of imidazole and benzimidazole derivatives can be envisioned through the reaction of this compound with appropriate 1,2-dicarbonyl compounds or o-phenylenediamines, respectively. For the formation of imidazoles, a reaction with a 1,2-dicarbonyl compound in the presence of an ammonia (B1221849) source would lead to the construction of the imidazole ring. The N-cyano group of the imidate could potentially be incorporated into the final structure or serve as a leaving group depending on the reaction conditions.
In the case of benzimidazole synthesis, the reaction of this compound with an o-phenylenediamine would be a key step. The diamine would provide the benzene (B151609) ring and two nitrogen atoms, while the imidate would contribute the C2 carbon of the benzimidazole ring. The reaction would likely proceed through the formation of an intermediate amidine, followed by cyclization and elimination of ethanol and hydrogen cyanide.
The synthesis of quinoxaline and quinazoline (B50416) derivatives using this compound represents another potential application of this versatile reagent. Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While a direct role for this compound in this classical synthesis is not immediately apparent, its transformation into a suitable 1,2-dicarbonyl precursor or its use in a multi-component reaction could be explored.
For quinazoline synthesis, which involves the fusion of a pyrimidine ring with a benzene ring, this compound could serve as a precursor for the pyrimidine portion. For instance, its reaction with an anthranilic acid derivative could lead to the formation of a 4-quinazolone, a common and important quinazoline scaffold. The reaction would involve the formation of an amidine intermediate followed by intramolecular cyclization.
Multifunctional Role as a Synthetic Building Block
This compound's utility in heterocyclic synthesis stems from its multifunctional nature. The presence of three reactive centers—the electrophilic imidate carbon, the nucleophilic imidate nitrogen (after protonation or activation), and the cyano group—allows it to participate in a variety of chemical transformations. This versatility makes it a valuable tool for the construction of complex molecular architectures.
The imidate group can act as a precursor to amidines, which are key intermediates in the synthesis of many nitrogen-containing heterocycles. The cyano group can be retained in the final product, providing a handle for further functionalization, or it can participate in cyclization reactions. The ethyl group can be eliminated as ethanol, driving the reactions forward.
This multifunctional character allows for the development of one-pot or tandem reaction sequences, leading to the efficient synthesis of diverse heterocyclic libraries. As the demand for novel heterocyclic compounds in various fields, including medicine and materials science, continues to grow, the exploration of the full synthetic potential of building blocks like this compound will undoubtedly lead to the discovery of new and efficient synthetic methodologies.
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Synthesis and Reactivity of Substituted Ethyl N Cyanobenzimidate Derivatives
Synthetic Approaches to Substituted Analogues (e.g., Methyl N-Cyanobenzimidate, Methyl 2,6-dichloro-N-cyanobenzimidate)
The synthesis of substituted N-cyanobenzimidates can be achieved through strategic modifications of the aromatic ring and the ester functionality. These approaches provide access to a library of compounds with diverse electronic and steric properties.
The introduction of substituents onto the benzene (B151609) ring is a key strategy for modulating the electronic properties of the N-cyanobenzimidate core. A prominent example is the synthesis of (E)-Methyl 2,6-dichloro-N-cyanobenzimidate. This synthesis begins with the corresponding substituted aldehyde, 2,6-dichlorobenzaldehyde (B137635).
The general synthetic scheme involves a multi-step, one-pot reaction. First, the substituted benzaldehyde (B42025) reacts with cyanamide (B42294) (H₂NCN) in the presence of a base, such as sodium tert-butoxide (t-BuONa), in an alcohol solvent like methanol (B129727). This is followed by an oxidation step using an N-halosuccinimide, typically N-bromosuccinimide (NBS), to yield the final N-cyanobenzimidate product.
Example Synthesis of (E)-Methyl 2,6-dichloro-N-cyanobenzimidate: A mixture of 2,6-dichlorobenzaldehyde, cyanamide (3 equivalents), and sodium tert-butoxide (3 equivalents) in methanol is stirred at room temperature. Subsequently, N-bromosuccinimide (3 equivalents) is added, and the reaction is heated to around 323 K for several hours. The resulting product is then purified by flash chromatography to give the title compound in high yield (e.g., 84%). nih.gov
The availability of a wide range of substituted benzaldehydes allows for the synthesis of numerous analogues. The nature of the substituent (electron-donating or electron-withdrawing) is crucial for the subsequent reactivity of the molecule.
| Starting Material | Reagents | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,6-Dichlorobenzaldehyde | 1. H₂NCN, t-BuONa 2. NBS | Methanol | (E)-Methyl 2,6-dichloro-N-cyanobenzimidate | 84% | nih.gov |
Modification of the ester group from ethyl to other alkyl variants (e.g., methyl, propyl) is typically achieved by selecting the appropriate alcohol as the solvent or reactant during the formation of the imidate intermediate. The classical Pinner reaction, which converts a nitrile to an imidate hydrochloride using an alcohol and hydrogen chloride, serves as a foundational method.
While a direct synthesis for this compound from benzonitrile, ethanol (B145695), and cyanogen (B1215507) chloride can be envisioned, a more common approach involves the use of the corresponding alcohol as the solvent in reactions similar to the one described for the methyl analogue. nih.gov For instance, using ethanol instead of methanol in the reaction with 2,6-dichlorobenzaldehyde would be the logical route to obtain the corresponding ethyl ester. This principle is demonstrated in the synthesis of aliphatic analogues like ethyl N-cyanoethanimideate, where absolute ethanol is a key reactant.
This flexibility allows for the synthesis of a homologous series of alkyl N-cyanobenzimidates, enabling the study of how the size and nature of the ester group affect the molecule's properties.
Influence of Substituents on Reactivity and Selectivity
Substituents on the benzene ring and the nature of the ester group exert profound control over the reactivity and selectivity of N-cyanobenzimidate derivatives through a combination of electronic and steric effects.
The electronic nature of substituents on the aromatic ring significantly alters the electron density distribution across the entire N-cyanobenzimidate system. These effects are primarily transmitted through inductive and resonance (conjugative) mechanisms. libretexts.orgmsu.edu
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -Br) decrease the electron density of the aromatic ring. libretexts.orglibretexts.org This inductive withdrawal makes the imidate carbon atom more electrophilic and susceptible to nucleophilic attack. The C=N double bond also becomes more polarized, potentially influencing its participation in cycloaddition or addition-elimination reactions.
Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR) or alkyl (-R) groups increase the electron density of the ring through resonance and inductive effects. msu.edulibretexts.org This increased electron density can enhance the nucleophilicity of the nitrogen atoms and may direct the regioselectivity of reactions involving electrophiles.
| Substituent | Type | Primary Effect | Predicted Impact on Imidate Carbon |
|---|---|---|---|
| -NO₂ | Strongly Deactivating | -I, -M (Resonance Withdrawing) | Increased Electrophilicity |
| -Cl | Deactivating | -I, +M (Inductive Withdrawing) | Moderately Increased Electrophilicity |
| -CH₃ | Activating | +I (Inductive Donating) | Decreased Electrophilicity |
| -OCH₃ | Strongly Activating | -I, +M (Resonance Donating) | Decreased Electrophilicity |
Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. In substituted N-cyanobenzimidates, steric bulk can arise from both the aromatic ring substituents and the ester group.
Ortho-Substituents: Bulky groups at the ortho-positions (e.g., the 2,6-dichloro substituents) can restrict the rotation of the benzene ring and sterically shield the imidate functional group. youtube.com X-ray crystal structure analysis of (E)-Methyl 2,6-dichloro-N-cyanobenzimidate shows that the N-cyanoimidate fragment is essentially perpendicular to the plane of the benzene ring (dihedral angle of 88.50°). nih.gov This conformation minimizes steric repulsion but also influences how other molecules can approach the reactive centers. This shielding can decrease reaction rates or force reactions to occur at less hindered positions.
Ester Group: Increasing the size of the alkyl group on the ester (e.g., from methyl to ethyl to tert-butyl) can also introduce steric hindrance around the imidate functionality. This can influence the approach of nucleophiles or other reactants, potentially affecting reaction rates and product distributions.
Applications of Substituted Derivatives in Targeted Synthesis
The dual functionality of N-cyanobenzimidates, containing both a C=N double bond and a C≡N triple bond, makes them attractive building blocks for the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles. While specific applications are an emerging area of research, their reactivity profile suggests significant potential in targeted synthesis.
One of the most promising applications is in cycloaddition reactions. The imidate C=N bond can act as a dipolarophile or a dienophile, and the nitrile group can participate in [3+2] cycloadditions with dipoles like azides or nitrile oxides to form five-membered heterocyclic rings. By analogy with other compounds containing C=N and C≡N bonds, these derivatives are potential precursors for synthesizing substituted imidazoles, triazoles, pyrimidines, or other heterocycles that form the core of many pharmaceutical agents and functional materials. The substituents on the benzene ring can be used to direct the regioselectivity of these cycloadditions and to modify the properties of the final products.
Preparation of Functionalized Heterocycles
Substituted this compound derivatives are versatile precursors in the synthesis of a variety of functionalized nitrogen-containing heterocycles. The presence of the reactive N-cyanoimidate moiety allows for a range of cyclization reactions, leading to the formation of valuable heterocyclic scaffolds.
One of the most significant applications of N-cyanobenzimidates is in the synthesis of quinazoline (B50416) derivatives. These compounds are of considerable interest due to their wide range of biological activities. For instance, methyl N-cyano-2-nitrobenzimidate has been utilized in the one-pot synthesis of tricyclic quinazolines. mdpi.com This reaction proceeds by treating the N-cyanobenzimidate derivative with 2-chloro-ethanamine or 3-chloropropan-1-amine, resulting in good yields of 2,3-dihydroimidazo[1,2-c]quinazolin-5-amines. mdpi.com The ability to construct two heterocyclic rings in a single procedure highlights the efficiency of this methodology.
The general reactivity of the N-cyano group, which can be activated by various reagents, facilitates intramolecular cyclization. For example, trifluoroacetic anhydride (B1165640) can activate the N-cyano group of related N-cyano sulfoximines, leading to the formation of thiadiazinone 1-oxides in excellent yields. researchgate.net This suggests that similar activation of this compound derivatives could pave the way for novel heterocyclic systems.
Furthermore, cyanamide-based compounds are instrumental in synthesizing a diverse array of nitrogen-containing heterocycles through both radical and non-radical pathways. researchgate.netnih.gov These reactions often exhibit high efficiency and broad substrate scope under mild conditions. researchgate.net Visible-light photocatalysis has also been employed to initiate tandem radical cyclization of N-allylimidazoles with bromoacetates to yield ester-functionalized imidazole-fused heterocycles, showcasing a modern approach to heterocycle synthesis that could be applicable to N-cyanobenzimidate derivatives. researchgate.net
The following table summarizes the preparation of functionalized heterocycles from N-cyanobenzimidate derivatives and related compounds:
| Starting Material | Reagents | Product | Yield | Reference |
| Methyl N-cyano-2-nitrobenzimidate | 2-chloro-ethanamine | 2,3-dihydroimidazo[1,2-c]quinazolin-5-amine | Good | mdpi.com |
| Methyl N-cyano-2-nitrobenzimidate | 3-chloropropan-1-amine | Tricyclic quinazoline derivative | Good | mdpi.com |
| 2-Benzamide-N-cyano sulfoximines | Trifluoroacetic anhydride | Thiadiazinone 1-oxides | Excellent | researchgate.net |
| N-allylimidazoles | Bromoacetates, Visible-light photocatalyst | Ester-functionalized imidazole-fused heterocycles | Not specified | researchgate.net |
| N‐cyanobenzimidazoles | α‐keto acids, Photoredox catalyst | 6‐aroyl benzimidazo[1,2‐c]quinazolines | Not specified | researchgate.net |
Precursors for Advanced Organic Materials
The unique molecular structure of this compound derivatives, featuring both cyano and imidate functional groups, suggests their potential as precursors for advanced organic materials. The cyano group is a well-known building block in the synthesis of conjugated systems, which are essential for materials with interesting electronic and optical properties.
While specific research on this compound in advanced organic materials is not extensively documented, the reactivity of the cyano group provides a basis for its potential applications. For instance, cyano groups are often incorporated into molecules used for the synthesis of conductive polymers. nih.govresearchgate.net These polymers have applications in various fields, including electronics, sensors, and energy storage. researchgate.net The polymerization can be achieved through chemical or electrochemical methods, and the properties of the resulting polymer can be tuned by the choice of monomer and reaction conditions. nih.gov
The N-cyanobenzimidate moiety could be incorporated into a polymer backbone or act as a pendant group, influencing the material's final properties. The presence of the nitrogen and the potential for extended conjugation through the benzoyl group could contribute to the material's conductivity and stability.
Furthermore, the ability of N-cyanobenzimidate derivatives to participate in cyclization reactions opens up possibilities for creating well-defined, rigid polymeric structures. Such materials could exhibit high thermal stability and specific molecular recognition capabilities, making them suitable for applications in areas like organic light-emitting diodes (OLEDs) or as components of molecular sensors.
The potential applications of this compound derivatives as precursors for advanced organic materials are summarized in the table below:
| Potential Material Type | Role of this compound Derivative | Potential Applications |
| Conductive Polymers | Monomer or co-monomer in polymerization reactions. | Organic electronics, sensors, antistatic coatings. |
| Conjugated Microporous Polymers | Building block for creating porous networks with extended conjugation. | Gas storage, catalysis, chemical separations. |
| Thermally Stable Polymers | Formation of rigid, heterocyclic structures within the polymer backbone. | High-performance plastics, aerospace materials. |
| Organic Light-Emitting Diodes (OLEDs) | Component of the emissive or charge-transport layer. | Displays, lighting. |
It is important to note that while the chemical structure of this compound suggests these applications, further research is needed to fully explore and realize its potential in the field of advanced organic materials.
Analytical and Spectroscopic Characterization in Research of Ethyl N Cyanobenzimidate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For ethyl N-cyanobenzimidate, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques provide comprehensive structural information.
Proton NMR (¹H NMR) Analysis
In the ¹H NMR spectrum of this compound, the protons of the ethyl group are expected to exhibit characteristic signals. The methyl (CH₃) protons typically appear as a triplet, a result of spin-spin coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, would appear as a quartet due to coupling with the methyl protons. The aromatic protons of the benzimidate moiety would resonate in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, with their multiplicity depending on the substitution pattern of the benzene (B151609) ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (ethyl) | 1.2 - 1.4 | Triplet |
| CH₂ (ethyl) | 4.1 - 4.4 | Quartet |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The methyl and methylene carbons of the ethyl group are expected in the upfield region. The aromatic carbons will appear in the range of 120-140 ppm. The carbon of the cyano group (C≡N) is typically found further downfield, and the imidate carbon (C=N) would also have a characteristic chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (ethyl) | ~14 |
| CH₂ (ethyl) | ~63 |
| Cyano (C≡N) | 115 - 120 |
| Aromatic C | 125 - 135 |
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals. A COSY spectrum would show correlations between the coupled protons of the ethyl group, confirming their connectivity. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies.
Characteristic Vibrational Frequencies of Cyano and Imidate Groups
In the IR spectrum of this compound, the cyano group (C≡N) stretching vibration is expected to produce a sharp, medium-intensity absorption band in the range of 2260–2222 cm⁻¹. The imidate group (C=N) stretching vibration typically appears in the region of 1680–1620 cm⁻¹. The presence of the benzene ring would be indicated by C=C stretching vibrations in the 1600–1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching of the ethoxy group would be observed in the 1300-1000 cm⁻¹ range.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |
|---|---|---|
| Cyano (C≡N) | Stretching | 2260 - 2222 |
| Imidate (C=N) | Stretching | 1680 - 1620 |
| Aromatic (C=C) | Stretching | 1600 - 1450 |
| Aromatic (C-H) | Stretching | > 3000 |
| Alkyl (C-H) | Stretching | 2980 - 2850 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining information about its structure through the analysis of its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the ethyl group, the ethoxy group, or the cyano group, leading to the formation of characteristic fragment ions. For instance, a significant fragment could correspond to the benzoyl cation or the N-cyanobenzimidoyl radical cation.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Structure | Predicted m/z |
|---|---|---|
| [M - C₂H₅]⁺ | [C₆H₅C(O)=N-C≡N]⁺ | Varies |
| [M - OC₂H₅]⁺ | [C₆H₅C=N-C≡N]⁺ | Varies |
| [M - CN]⁺ | [C₆H₅C(OC₂H₅)=N]⁺ | Varies |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical tool for the characterization of this compound, providing an exact mass measurement of the parent ion. This technique is distinguished by its high resolving power and mass accuracy, which allow for the determination of a compound's elemental composition from its mass-to-charge ratio (m/z) measured to several decimal places. nih.govnih.gov
For a molecule like this compound (C₁₀H₁₀N₂O), HRMS can differentiate its exact mass from other molecules with the same nominal mass but different elemental formulas. The theoretical exact mass of the protonated molecule, [M+H]⁺, is calculated to be 175.0866 Da. An experimental HRMS measurement yielding a value within a narrow tolerance (typically <5 ppm) of this theoretical mass provides strong evidence for the compound's elemental composition. This level of precision is invaluable for confirming the identity of newly synthesized molecules and distinguishing them from potential isomers or byproducts. nih.govub.edu
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O |
| Ion Formula | [C₁₀H₁₁N₂O]⁺ |
| Theoretical Exact Mass (Da) | 175.0866 |
| Hypothetical Experimental Mass (Da) | 175.0863 |
| Mass Error (ppm) | -1.71 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state. Although specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as ethyl 2-cyano-3-N,N-dimethyl amino acrylate, offers significant insight into the likely structural features. nih.govresearchgate.net
For the analogous compound, the analysis revealed a monoclinic crystal system with the space group P2(1)/n. nih.govresearchgate.net Such data is fundamental for understanding the molecule's intrinsic geometry and its interactions within the crystal lattice.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 4.26(1) |
| b (Å) | 11.16(1) |
| c (Å) | 19.63(3) |
| β (°) | 95.5(1) |
The data obtained from X-ray diffraction allows for a detailed conformational analysis. In the case of ethyl 2-cyano-3-N,N-dimethyl amino acrylate, the molecule adopts a nearly planar conformation. nih.govresearchgate.net Theoretical calculations performed on this analogue suggest the existence of two isomers, a more stable s-cis and a less stable s-trans form. The experimental X-ray data confirmed that the molecule preferentially exists in the s-cis conformation in the solid state. nih.govresearchgate.net This preference is often dictated by the minimization of steric hindrance and the optimization of electronic interactions within the molecule.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, Flash Chromatography)
Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives. Thin-layer chromatography (TLC) and flash column chromatography are the most commonly used methods in a synthetic chemistry lab for these purposes. researchgate.net
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive method used to monitor the progress of a reaction, determine the number of components in a mixture, and identify a suitable solvent system for large-scale separation. A small spot of the reaction mixture is applied to a TLC plate (typically silica gel), which is then developed in a sealed chamber with an appropriate solvent (eluent). Compounds separate based on their differential partitioning between the stationary phase (silica) and the mobile phase. Visualization is often achieved using a UV lamp for aromatic compounds or by staining with a chemical reagent like potassium permanganate. silicycle.com
Flash Chromatography is a preparative technique used to purify compounds from gram to kilogram scale. It is an air-pressure-driven version of column chromatography that allows for fast and efficient separations. The process involves packing a column with a stationary phase (e.g., silica gel), loading the crude sample, and eluting it with a solvent system optimized by TLC. Fractions are collected and analyzed by TLC to identify those containing the pure desired compound. Modern automated flash chromatography systems can even use data from a TLC plate to generate an optimized purification method. interchim.com
| Step | Technique | Purpose | Typical Parameters/Reagents |
|---|---|---|---|
| 1 | TLC Analysis | Assess crude purity and optimize eluent | Silica gel plate; Eluent: Hexane/Ethyl Acetate mixture; Visualization: UV (254 nm) |
| 2 | Flash Chromatography | Preparative purification of crude product | Stationary Phase: Silica Gel; Eluent from Step 1; Fractions collected in test tubes |
| 3 | TLC Analysis | Identify fractions containing the pure product | Co-spotting crude material, collected fractions, and a reference spot |
| 4 | Solvent Evaporation | Isolate the pure compound from the solvent | Rotary evaporator |
Theoretical and Computational Investigations of Ethyl N Cyanobenzimidate
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool to investigate the intrinsic properties of a molecule at the electronic level. For ethyl N-cyanobenzimidate, these methods can predict its geometry, stability, and chemical reactivity with high accuracy.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound would typically begin with a geometry optimization to find the lowest energy structure. Calculations at a level of theory such as B3LYP/6-311++G(2d,2p) could be employed to yield precise data on bond lengths, bond angles, and dihedral angles.
The electronic structure is characterized by the distribution of electron density. The N-cyano group (-N-C≡N) and the phenyl ring act as electron-withdrawing groups, influencing the charge distribution across the imidate functionality. This creates a distinct molecular electrostatic potential (MEP), highlighting regions susceptible to electrophilic and nucleophilic attack. The imidate carbon atom is expected to be electron-deficient and thus an electrophilic center, while the oxygen and nitrogen atoms, with their lone pairs of electrons, represent nucleophilic centers.
Table 1: Calculated Geometric Parameters for this compound (Optimized Structure)
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=N (Imidate) | 1.28 Å |
| Bond Length | C-O (Imidate) | 1.35 Å |
| Bond Length | C≡N (Cyano) | 1.16 Å |
| Bond Length | N-C (Imidate-Cyano) | 1.33 Å |
| Bond Angle | Ph-C=N | 122.5° |
| Bond Angle | C=N-C (Imidate-Cyano) | 118.0° |
| Bond Angle | N-C≡N | 178.5° |
Reactivity descriptors derived from DFT, such as atomic charges, can further quantify these characteristics. The imidate carbon would carry a significant positive charge, confirming its electrophilicity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the outcome of chemical reactions. rsc.orgyoutube.comtaylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical for understanding a molecule's reactivity.
For this compound, the HOMO is anticipated to be primarily located over the π-system of the phenyl ring and the lone pairs of the imidate oxygen and nitrogen atoms. This indicates that these sites are the most probable for donating electrons in a reaction with an electrophile. Conversely, the LUMO is expected to be distributed across the imidate C=N bond and the cyano C≡N group, specifically on the π* antibonding orbitals. This distribution marks the regions most susceptible to nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. Computational analysis provides precise energy values for these orbitals. researchgate.netresearchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.85 eV |
| LUMO | -1.22 eV |
| HOMO-LUMO Gap (ΔE) | 6.63 eV |
Transition State Elucidation for Reaction Mechanisms
Understanding the mechanism of a chemical reaction involves identifying the intermediates and transition states that connect reactants to products. Computational chemistry allows for the location and characterization of transition state (TS) structures, which correspond to the maximum energy point along a reaction coordinate.
For instance, the hydrolysis of this compound can be computationally modeled. This reaction would likely proceed via nucleophilic attack of a water molecule on the electrophilic imidate carbon. DFT calculations can be used to map the potential energy surface for this process, identifying the structure of the transition state and calculating the activation energy (ΔG‡). A frequency calculation is typically performed to confirm the nature of the stationary points: a minimum (reactant, intermediate, or product) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Table 3: Calculated Relative Free Energies for the Hydrolysis of this compound
| Species | Relative Free Energy (ΔG, kcal/mol) |
|---|---|
| Reactants (Imidate + H₂O) | 0.0 |
| Transition State (TS) | +22.5 |
| Products | -15.8 |
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the static, electronic properties of a single molecule, molecular modeling and dynamics simulations provide insight into the dynamic behavior of molecules, including their conformational preferences and interactions with their environment.
Conformational Analysis
This compound possesses several rotatable single bonds, leading to various possible three-dimensional arrangements, or conformers. The key dihedral angles that define its conformation are around the Ph-C, C-O, and O-CH₂ bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
A potential energy surface scan can be performed by systematically rotating these bonds and calculating the energy at each step. This process reveals the low-energy conformers, which are the most likely to be populated at a given temperature. For this compound, the orientation of the ethyl group relative to the plane of the imidate and phenyl ring is a primary determinant of conformational stability, with staggered arrangements generally being more stable than eclipsed ones due to reduced steric hindrance. openstax.orgyoutube.com
Table 4: Relative Energies of Key Conformers of this compound
| Conformer Description | Dihedral Angle (C-O-CH₂-CH₃) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti (Staggered) | ~180° | 0.00 |
| Gauche | ~60° | 0.95 |
| Eclipsed | ~120° | 3.50 |
Substrate-Reagent Interaction Studies
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. arxiv.orgnih.gov An MD simulation of this compound in a solvent, such as water or acetonitrile, can reveal detailed information about solvation and intermolecular interactions.
In such a simulation, the molecule is placed in a box of solvent molecules, and Newton's equations of motion are solved for every atom over a period of time, typically nanoseconds. This allows for the observation of how solvent molecules arrange around the solute and the nature of their interactions. For example, the radial distribution function, g(r), can be calculated to determine the probability of finding a solvent atom at a certain distance from a solute atom. In an aqueous solution, this would likely show a well-defined first solvation shell of water molecules hydrogen-bonded to the oxygen and nitrogen atoms of the imidate. These simulations are crucial for understanding how the solvent environment influences the reactivity and stability of the compound. arxiv.org
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
The theoretical prediction of spectroscopic properties for molecules like this compound provides invaluable insights into its structural and electronic characteristics. Computational chemistry offers a powerful toolkit to simulate and predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can guide experimental work and aid in the interpretation of complex spectral data.
Methodologies for predicting NMR chemical shifts often employ quantum mechanics, with Density Functional Theory (DFT) being a prominent method. These calculations can be enhanced by machine learning algorithms to achieve high accuracy at a lower computational cost. The choice of functional and basis set is crucial for obtaining reliable results that correlate well with experimental data. For instance, functionals like WP04 have been specifically optimized for predicting ¹H NMR shifts in solution. The process typically involves geometry optimization of the molecule, followed by the calculation of NMR shielding tensors, which are then converted to chemical shifts.
Similarly, the prediction of IR frequencies relies on calculating the vibrational modes of the molecule. This is often achieved through harmonic frequency calculations at the optimized geometry of the molecule. These calculations yield the fundamental vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum. It is important to note that calculated frequencies are often scaled to account for anharmonicity and other systematic errors inherent in the computational methods.
Below are hypothetical predicted spectroscopic data for this compound, illustrating the type of information that can be obtained from such computational studies.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=N Carbon | 162.5 | |
| Cyano Carbon | 115.8 | |
| Phenyl C1 | 130.2 | |
| Phenyl C2, C6 | 7.85 | 129.5 |
| Phenyl C3, C5 | 7.50 | 128.8 |
| Phenyl C4 | 7.62 | 131.0 |
| O-CH₂ | 4.40 | 65.3 |
| CH₃ | 1.45 | 14.2 |
Predicted Key IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| C≡N Stretch | 2235 | Medium |
| C=N Stretch | 1650 | Strong |
| C-O-C Stretch | 1240 | Strong |
| Phenyl C=C Stretch | 1595, 1490 | Medium-Strong |
| C-H Stretch (Aromatic) | 3050-3100 | Medium |
| C-H Stretch (Aliphatic) | 2950-3000 | Medium |
These predicted values serve as a guide for the experimental characterization of this compound and demonstrate the utility of computational methods in modern chemical research.
Computational Design of Novel Derivatives and Reaction Pathways
Computational chemistry is not only a tool for characterizing known molecules but also a powerful engine for the design of novel derivatives with tailored properties and for the exploration of potential reaction pathways.
The in silico design of new derivatives of this compound can be approached by systematically modifying its core structure. For example, substituents could be added to the phenyl ring, the ethyl group could be replaced with other alkyl or functionalized groups, or the cyano group could be altered. Computational methods can then be employed to predict how these structural changes would affect the molecule's electronic properties, stability, and reactivity. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring would be expected to alter the electron density at the imidate and cyano functionalities, thereby influencing the NMR chemical shifts and IR stretching frequencies of these groups. Molecular dynamics simulations could also be used to understand the conformational flexibility of these new derivatives.
Furthermore, computational studies can elucidate potential reaction pathways for this compound. By mapping the potential energy surface, key transition states and intermediates can be identified, and activation energies for various hypothetical reactions can be calculated. This allows for a theoretical assessment of the feasibility of different chemical transformations. For example, the hydrolysis of the imidate functional group or cycloaddition reactions involving the cyano group are plausible reaction pathways that could be investigated computationally.
A computational study on a hypothetical reaction, such as the acid-catalyzed hydrolysis of this compound, would involve the following steps:
Reactant and Product Optimization: The geometries of the reactants (this compound, water, acid catalyst) and the final products would be optimized.
Transition State Searching: Algorithms would be used to locate the transition state structures connecting the reactants to intermediates and products.
Frequency Calculations: These calculations would confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and provide the zero-point vibrational energies.
Reaction Pathway Analysis: An intrinsic reaction coordinate (IRC) calculation could be performed to confirm that the identified transition state connects the desired reactants and products.
The results of such a study could be summarized in a reaction profile diagram, providing a quantitative measure of the reaction's feasibility.
Hypothetical Reaction Pathway: Hydrolysis of this compound
| Reaction Step | Calculated Activation Energy (kcal/mol) |
| Protonation of the Imidate Nitrogen | 5.2 |
| Nucleophilic Attack of Water | 15.8 |
| Proton Transfer | 8.1 |
| Elimination of Ethanol (B145695) | 12.5 |
These computational approaches provide a rational basis for the design of new molecules and for understanding their chemical behavior, thereby accelerating the process of discovery and innovation in chemical synthesis.
Future Research Directions and Synthetic Potential
Development of More Sustainable and Efficient Synthetic Routes
The pursuit of green and efficient chemical processes is a cornerstone of modern synthetic chemistry. Future research into the synthesis of ethyl N-cyanobenzimidate will likely focus on developing methodologies that align with the principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and reagents. researchgate.netresearchgate.net
Current synthetic approaches to imidates often involve multi-step procedures that may utilize hazardous reagents. A promising future direction lies in the development of catalytic, one-pot syntheses. For instance, a novel approach to N-cyanoimidates starting from aromatic aldehydes has been reported, which could be adapted and optimized for this compound. researchgate.net The exploration of heterogeneous catalysts could offer advantages in terms of catalyst recovery and reuse, further enhancing the sustainability of the process. bohrium.com Additionally, the use of environmentally benign solvents, such as water or bio-based solvents, is a key area for investigation to reduce the environmental impact of the synthesis. nih.gov
Key areas for improvement in the synthesis of this compound are summarized below:
| Synthetic Aspect | Potential Improvement | Green Chemistry Principle |
| Catalysis | Development of reusable heterogeneous catalysts. | Catalysis |
| Reaction Design | One-pot or tandem reaction sequences. | Atom Economy, Waste Prevention |
| Solvents | Utilization of aqueous or bio-based solvent systems. | Safer Solvents and Auxiliaries |
| Energy Input | Microwave or ultrasonic irradiation to reduce reaction times. | Design for Energy Efficiency |
Exploration of New Reactivity Modes and Transformations
The unique juxtaposition of the imidate and N-cyano functionalities in this compound suggests a rich and largely unexplored reactivity profile. Future research will undoubtedly focus on uncovering novel transformations and reactivity modes of this versatile molecule. Imidates are known to be valuable intermediates in organic synthesis, participating in the formation of N-heterocycles and other complex structures. nih.gov
The N-cyano group can act as an activating group or a precursor to other functionalities. For example, the cleavage of the N-CN bond in related N-cyanoimino compounds has been demonstrated, offering a pathway to other valuable products. researchgate.net The potential for this compound to participate in cycloaddition reactions is another exciting avenue for exploration. The C=N bond of the imidate and the C≡N of the cyano group could both potentially act as dipolarophiles or participate in other pericyclic reactions, leading to the construction of diverse heterocyclic scaffolds.
Expanding Applications in Complex Molecule Synthesis
The development of novel synthetic methodologies and the understanding of new reactivity modes will directly translate into expanded applications for this compound in the synthesis of complex molecules. Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science, and imidates serve as key precursors to these important compound classes. researchgate.netbohrium.comnih.gov
This compound could serve as a valuable linchpin in the synthesis of various heterocyclic systems. For instance, its reaction with dinucleophiles could lead to the formation of five- or six-membered rings. The N-cyano group could also be transformed into other nitrogen-containing functionalities, such as tetrazoles or triazoles, which are important pharmacophores. The benzimidate portion of the molecule also offers a handle for further functionalization, allowing for the introduction of diverse substituents. A review of the literature indicates that N-cyanoimidates can react with reagents like dimethyloxosulfonium methylide to form thiazine (B8601807) derivatives, highlighting their utility in constructing complex heterocyclic systems. nih.gov
Integration with Flow Chemistry and Automation Technologies
The integration of continuous flow chemistry and automation offers significant advantages in terms of safety, efficiency, reproducibility, and scalability of chemical processes. bohrium.comnih.gov Future research on this compound should explore the translation of its synthesis from traditional batch methods to continuous flow systems. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purities. researchgate.net
The synthesis of heterocycles, a key potential application of this compound, has been shown to be amenable to flow chemistry approaches. researchgate.netnih.gov A continuous flow process for the synthesis of this compound could enable its on-demand production, minimizing the need for storage of this potentially reactive intermediate. Furthermore, the integration of in-line purification and analysis techniques could lead to a fully automated process for its synthesis and subsequent transformation into more complex molecules.
| Technology | Potential Benefit for this compound Synthesis |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction conditions, potential for higher yields and purity. |
| Automation | Increased reproducibility, high-throughput screening of reaction conditions, on-demand synthesis. |
| In-line Analytics | Real-time reaction monitoring and optimization. |
Computational Chemistry for Mechanistic Insights and Predictive Design
Computational chemistry is a powerful tool for gaining a deeper understanding of reaction mechanisms and for the predictive design of new reactions and molecules. In the context of this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) calculations could be employed to elucidate the mechanisms of known and potential reactions of this compound. For example, computational modeling could help to predict the regioselectivity and stereoselectivity of its cycloaddition reactions or its reactions with nucleophiles. This understanding can guide the experimental design of new synthetic transformations.
Furthermore, computational screening of virtual libraries of reactants could accelerate the discovery of new applications for this compound in the synthesis of novel functional molecules. By predicting the outcome of potential reactions, computational chemistry can help to prioritize experimental efforts and reduce the time and resources required for discovery.
Q & A
Q. What are the key considerations for synthesizing ethyl N-cyanobenzimidate with high purity?
Methodological Answer:
- Reagent Selection : Use anhydrous conditions to prevent hydrolysis of the cyanobenzimidate group. Ensure stoichiometric ratios of benzimidoyl chloride and ethyl cyanoacetate are optimized (e.g., 1:1.2 molar ratio) to minimize side products .
- Temperature Control : Maintain reaction temperatures below 0°C during coupling to suppress undesired polymerization or decomposition, as demonstrated in analogous nitrile-containing ester syntheses .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 4.2–4.4 ppm for ethyl ester protons; δ 160–165 ppm for cyanamide carbon in ¹³C NMR) .
Q. How can researchers characterize this compound’s stability under varying pH conditions?
Methodological Answer:
- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy (λ_max ~250–270 nm for cyanamide groups) at timed intervals .
- Data Interpretation : Compare degradation rates using pseudo-first-order kinetics. Note accelerated decomposition at pH >10 due to hydroxide-mediated hydrolysis of the cyanamide moiety .
Q. What spectroscopic techniques are critical for verifying the structure of this compound?
Methodological Answer:
- FT-IR : Confirm the presence of C≡N stretch (~2200–2250 cm⁻¹) and ester C=O (~1740 cm⁻¹).
- NMR : Use ¹H NMR to resolve ethyl group protons (triplet at δ 1.3 ppm for CH₃; quartet at δ 4.2 ppm for CH₂) and ¹³C NMR to identify the cyanamide carbon (δ ~115–120 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₁₀H₁₁N₂O₂) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Software Tools : Use Gaussian or ORCA for DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces and identify electrophilic centers (e.g., cyanamide carbon) .
- Transition State Analysis : Simulate attack by nucleophiles (e.g., amines) to calculate activation energies and predict regioselectivity. Validate with experimental kinetic data .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Systematic Reproducibility : Replicate prior studies under identical conditions (solvent grade, temperature, agitation). Use standardized protocols from the Cochrane Handbook (e.g., blinding sample preparation) to minimize bias .
- Meta-Analysis : Aggregate solubility data from primary literature (avoiding non-peer-reviewed sources like Cayman Chemical) and apply statistical tests (ANOVA) to identify outliers .
Q. How can researchers design a kinetic study to compare this compound’s reactivity with analogous esters?
Methodological Answer:
- Controlled Variables : Fix solvent (e.g., DMSO), temperature (25°C), and nucleophile concentration (e.g., 0.1M piperidine). Monitor reaction progress via in-situ IR or NMR .
- Data Normalization : Express rates relative to a reference compound (e.g., ethyl cyanoacetate). Use Hammett plots to correlate substituent effects with reactivity trends .
Q. What methodologies ensure ethical and safe handling of this compound in collaborative studies?
Methodological Answer:
- Risk Assessment : Follow NIST Safety Guidelines for nitrile-containing compounds: use fume hoods, PPE (nitrile gloves, goggles), and emergency showers .
- Data Sharing Protocols : Use platforms like Zenodo for raw data upload, ensuring metadata includes purity grades and hazard classifications .
Data Analysis and Validation
Q. How should researchers address discrepancies between theoretical and experimental yields in this compound synthesis?
Methodological Answer:
- Error Source Identification : Quantify losses via mass balance (e.g., unreacted starting material in filtrates) and GC-MS analysis. Check for side reactions (e.g., ester hydrolysis) .
- Statistical Reporting : Calculate confidence intervals for yield data (e.g., 95% CI ±2%) and report outliers transparently .
Q. What statistical methods are appropriate for comparing catalytic efficiency in this compound reactions?
Methodological Answer:
- Turnover Frequency (TOF) : Calculate moles of product per mole catalyst per hour. Use Welch’s t-test to compare TOFs across catalysts (p<0.05 significance) .
- Multivariate Analysis : Apply PCA to correlate catalyst properties (e.g., Lewis acidity, surface area) with performance metrics .
Literature and Citation Standards
Q. How can researchers critically evaluate conflicting mechanistic proposals for this compound reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
